2-(1-Piperidinyl)-1,3-Thiazol-4-Amine
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Description
“2-(1-Piperidinyl)-1,3-Thiazol-4-Amine” is a compound that contains a piperidine moiety. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature. Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Antihistaminic Activity : N-(4-piperidinyl)-1H-benzimidazol-2-amines, structurally related to 2-(1-Piperidinyl)-1,3-Thiazol-4-Amine, were synthesized and showed significant in vitro and in vivo antihistaminic activity. These compounds demonstrated potent antihistamine properties after oral administration in animal studies (Janssens et al., 1985).
Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, including structures similar to 2-(1-Piperidinyl)-1,3-Thiazol-4-Amine, were synthesized and evaluated as anticancer agents. Certain compounds in this series demonstrated strong anticancer activities (Rehman et al., 2018).
Hypoglycemic Agents : Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, which include structural motifs similar to 2-(1-Piperidinyl)-1,3-Thiazol-4-Amine, were synthesized and evaluated as glucokinase activators. They showed potential as dual-acting hypoglycemic agents (Song et al., 2011).
Antimicrobial Activities : Compounds containing piperidinyl-thiazole structures demonstrated antimicrobial activities. For instance, penicillanic acid or cephalosporanic acid derivatives with 1,3-thiazole nucleus showed moderate antimicrobial activity against various microorganisms (Başoğlu et al., 2013).
Anti-Arrhythmic Activity : Piperidine-based 1,3-thiazole derivatives were synthesized and evaluated for their anti-arrhythmic activity, indicating the potential of thiazole derivatives in cardiovascular therapeutics (Abdel‐Aziz et al., 2009).
Corrosion Inhibition : Thiazole derivatives, including structures similar to 2-(1-Piperidinyl)-1,3-Thiazol-4-Amine, were studied for their corrosion inhibition performance on iron surfaces, demonstrating their potential application in material science (Kaya et al., 2016).
properties
IUPAC Name |
2-piperidin-1-yl-1,3-thiazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c9-7-6-12-8(10-7)11-4-2-1-3-5-11/h6H,1-5,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCNXLNTJSYWJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CS2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Piperidinyl)-1,3-Thiazol-4-Amine |
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